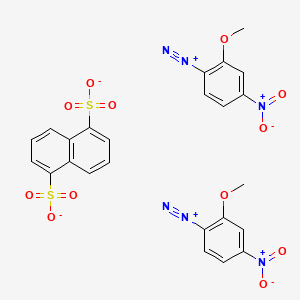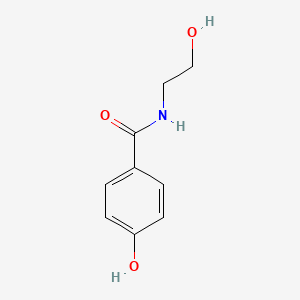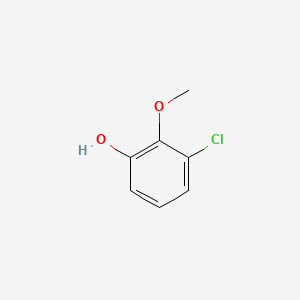
3,4',5-Trichlorobiphenyl
Overview
Description
3,4’,5-Trichlorobiphenyl is one of the 209 polychlorinated biphenyls, a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . These compounds were manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulative nature and harmful health effects . Despite the ban, polychlorinated biphenyls persist in the environment due to their resistance to degradation .
Mechanism of Action
Target of Action
The primary target of 3,4’,5-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
3,4’,5-Trichlorobiphenyl mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . The compound also affects the biodegradation pathway of PCBs, involving enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
It is known that the compound is highly hydrophobic, which suggests that it may have low water solubility and high lipid solubility . This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to bioaccumulation .
Result of Action
The molecular and cellular effects of 3,4’,5-Trichlorobiphenyl’s action include disruption of cell function through alteration of gene transcription and regulation of the circadian clock . It can also cause harmful health effects due to its potential to bioaccumulate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4’,5-Trichlorobiphenyl. For instance, its stability in harsh environmental conditions and low reactivity allow it to persist in the environment . Furthermore, its hydrophobic nature can influence its distribution in the environment and its bioavailability .
Biochemical Analysis
Biochemical Properties
3,4’,5-Trichlorobiphenyl interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression . The nature of these interactions is complex and can affect cellular proliferation and differentiation .
Cellular Effects
The effects of 3,4’,5-Trichlorobiphenyl on cells are diverse and significant. It has been found to accumulate in the membrane of cells . This accumulation can disrupt normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3,4’,5-Trichlorobiphenyl exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’,5-Trichlorobiphenyl can change over time. For instance, it has been found that the rate of dechlorination of a similar compound, 2,3,4,5-tetrachlorobiphenyl, by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, was measured over an environmentally relevant range . This suggests that 3,4’,5-Trichlorobiphenyl may also exhibit temporal changes in its effects on cellular function.
Dosage Effects in Animal Models
The effects of 3,4’,5-Trichlorobiphenyl can vary with different dosages in animal models. Specific studies detailing the dosage effects of 3,4’,5-Trichlorobiphenyl in animal models are currently limited .
Metabolic Pathways
3,4’,5-Trichlorobiphenyl is involved in various metabolic pathways. It has been found that as chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases . This suggests that 3,4’,5-Trichlorobiphenyl may interact with various enzymes and cofactors in these pathways .
Transport and Distribution
3,4’,5-Trichlorobiphenyl is transported and distributed within cells and tissues. Specific studies detailing the transport and distribution of 3,4’,5-Trichlorobiphenyl are currently limited .
Preparation Methods
The synthesis of 3,4’,5-Trichlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. Industrial production methods often use a mixture of chlorine gas and biphenyl in the presence of a catalyst to achieve selective chlorination at the desired positions . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the specific trichlorinated isomer .
Chemical Reactions Analysis
3,4’,5-Trichlorobiphenyl undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
3,4’,5-Trichlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used in research to understand the behavior of polychlorinated biphenyls in the environment and their bioaccumulation in organisms . In chemistry, it serves as a model compound for studying the reactivity and degradation of polychlorinated biphenyls . In biology and medicine, it is used to investigate the mechanisms of toxicity and the effects of long-term exposure to polychlorinated biphenyls .
Comparison with Similar Compounds
3,4’,5-Trichlorobiphenyl is unique among polychlorinated biphenyls due to its specific chlorination pattern. Similar compounds include:
2,3,4-Trichlorobiphenyl: Differing in the position of chlorine atoms, this compound has distinct reactivity and environmental behavior.
3,3’,5,5’-Tetrachlorobiphenyl: This compound has an additional chlorine atom, leading to different toxicological properties and environmental persistence.
The uniqueness of 3,4’,5-Trichlorobiphenyl lies in its specific interaction with biological systems and its distinct chemical reactivity compared to other polychlorinated biphenyls .
Properties
IUPAC Name |
1,3-dichloro-5-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSBNFJJSJLZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865913 | |
| Record name | 3,4',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-88-1 | |
| Record name | 3,4′,5-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4',5-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4',5-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P695727OP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of 3,4′,5-Trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate in its crystal form?
A1: The crystal structure of 3,4′,5-Trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate is characterized by a twinning phenomenon, where the crystal is composed of two components related by inversion. These components are present in unequal proportions of 0.85(3):0.15(3) []. Additionally, the asymmetric unit, the smallest repeating unit in the crystal lattice, contains two independent molecules. Interestingly, these molecules are related by a pseudo-inversion center [].
Q2: How does the structure of 3,4′,5-Trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate compare to similar compounds?
A2: The Car—O and ester S—O bond lengths in 3,4′,5-Trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate are comparable to those found in 2,3,5,5-trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate []. This suggests structural similarities between the two compounds. The dihedral angles between the benzene rings in the two independent molecules of 3,4′,5-Trichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate are 37.8(2) and 35.0(2)°, providing insights into the conformation of the biphenyl moiety [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)

![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)










